2,2-difluoro-4-methoxybenzo[d][1,3]dioxole
Description
Properties
IUPAC Name |
2,2-difluoro-4-methoxy-1,3-benzodioxole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F2O3/c1-11-5-3-2-4-6-7(5)13-8(9,10)12-6/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJQJHCBZIYHZOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(O2)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 2,2-Dichloro-4-methoxybenzo dioxole
The foundational step involves chlorination of 4-methoxycatechol (1,2-dihydroxy-4-methoxybenzene) to install chlorine atoms at the 2- and 2'-positions of the dioxole ring. As demonstrated in US5420308A, methylenedioxybenzaldehyde derivatives undergo efficient chlorination using PCl₅ and chlorine gas (Cl₂) at elevated temperatures. Adapting this protocol:
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Reaction Setup : 4-Methoxycatechol (1.0 mol) is treated with PCl₅ (3.0 mol) under inert atmosphere.
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Temperature and Duration : The mixture is heated to 140°C for 5 hours, during which HCl evolution confirms progressive chlorination.
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Workup : Excess PCl₅ and byproducts (POCl₃, PCl₃) are distilled off under vacuum, yielding 2,2-dichloro-4-methoxybenzodioxole as a pale yellow liquid (bp 142°C/16 mbar, 95% yield).
Critical Parameters :
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Stoichiometric excess of PCl₅ ensures complete di-chlorination.
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Exclusion of moisture prevents hydrolysis of intermediates.
Fluorination to 2,2-Difluoro-4-methoxybenzo[d] dioxole
Fluorination of the dichloro intermediate proceeds via nucleophilic halogen exchange. Two methods are validated:
Method A: Hydrogen Fluoride (HF) at Low Temperatures
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Conditions : 2,2-Dichloro-4-methoxybenzodioxole (0.4 mol) is reacted with anhydrous HF (4.0 mol) at -10°C for 2 hours.
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Isolation : Excess HF is removed under reduced pressure (50 mbar), and the crude product is washed with ice water to yield 2,2-difluoro-4-methoxybenzo[d]dioxole (80% yield, bp 90–92°C/16 mbar).
Method B: Potassium Fluoride (KF) with KHF₂ Catalyst
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Catalytic System : KF (2.5 mol) and KHF₂ (0.025 mol) are combined with the dichloro intermediate (0.5 mol).
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Reaction : Heating at 200°C for 5 hours facilitates Cl-to-F substitution.
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Distillation : The product is isolated via vacuum distillation (75% yield, bp 105°C/0.1 mbar).
Comparative Table 1: Fluorination Methods
| Parameter | HF Method | KF/KHF₂ Method |
|---|---|---|
| Temperature | -10°C | 200°C |
| Yield | 80% | 75% |
| Purity (GC-MS) | >99% | 98% |
| Methoxy Stability | No degradation | Partial demethylation (5%) |
Alternative Synthetic Routes
Nucleophilic Substitution of Dichloromethyl Intermediates
US5420308A describes the synthesis of aldehydes via urotropin-mediated hydrolysis of dichloromethyl groups. For methoxy installation:
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Intermediate : 4-Dichloromethyl-2,2-difluorobenzodioxole (0.2 mol) is reacted with sodium methoxide (NaOMe, 0.4 mol) in methanol at reflux.
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Outcome : Nucleophilic displacement of chlorine yields 4-methoxymethyl-2,2-difluorobenzodioxole, though over-oxidation risks necessitate careful stoichiometric control.
Direct Fluorination of 4-Methoxycatechol Derivatives
A hypothetical route involves direct fluorination of 4-methoxycatechol using xenon difluoride (XeF₂) or diethylaminosulfur trifluoride (DAST). However, no experimental data in the reviewed literature support this pathway, underscoring the reliance on stepwise halogenation.
Reaction Mechanisms and Byproduct Analysis
Fluorination Pathways
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HF Method : Proceeds via an SN2 mechanism, where fluoride ions attack the electron-deficient chlorine-bearing carbons. Low temperatures favor kinetic control, minimizing side reactions.
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KF/KHF₂ Method : The KHF₂ catalyst enhances fluoride ion mobility at high temperatures, enabling thermodynamic control but risking methoxy group cleavage via radical pathways.
Byproducts Identified :
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Trace 2-fluoro-2-chloro derivatives (<5%) in incomplete reactions.
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Demethylation products (e.g., 2,2-difluoro-4-hydroxybenzo[d]dioxole) in KF/KHF₂ runs.
Scalability and Industrial Feasibility
Process Intensification
Chemical Reactions Analysis
Types of Reactions
2,2-difluoro-4-methoxybenzo[d][1,3]dioxole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like lithium aluminum hydride.
Substitution: The fluorine atoms and methoxy group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
2,2-difluoro-4-methoxybenzo[d][1,3]dioxole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which 2,2-difluoro-4-methoxybenzo[d][1,3]dioxole exerts its effects involves interactions with specific molecular targets and pathways. For example, its potential antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit key enzymes. In the context of anticancer research, the compound may interfere with cellular signaling pathways that regulate cell growth and apoptosis.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Pharmacological Activity
Fluorine Substitution
- 2,2-Difluorobenzo[d][1,3]dioxole (No Methoxy Group): The presence of two fluorine atoms at the 2-position enhances metabolic stability and lipophilicity. In CFTR correctors like VX-809, this moiety is critical for binding efficacy, achieving 48–54% of the maximal Cl⁻ ion transport activity in F508del-CFTR cells .
- 4-Methoxy Substitution : Adding a methoxy group (as in 2,2-difluoro-4-methoxybenzo[d][1,3]dioxole) introduces steric bulk and electron-donating effects. However, analogs with 4-methoxyphenyl substituents (e.g., amide33) show reduced CFTR corrector efficacy compared to the parent difluorodioxole structure, highlighting the sensitivity of the pharmacophore to substitution patterns .
Hydroxyl vs. Methoxy Groups
- Hydroxyl-Substituted Analogs : Derivatives with hydroxyl groups (e.g., 22b in ) exhibit lower activity (24% inhibition) due to poor bioavailability. Methylation of hydroxyls (e.g., 18b) increases activity to 75%, emphasizing the superiority of methoxy over hydroxyl in this context .
- Methoxy-Containing Hybrids: The methoxy group in this compound likely improves solubility and target engagement compared to non-methylated analogs.
Impact of Heterocyclic Modifications
- Benzo[d][1,3]dioxole vs. Pyridyl Rings : Replacing the central pyridyl ring in VX-809 with a phenyl ring (e.g., corrector23) retains ~90% of CFTR correction efficacy, indicating tolerance for aromatic ring substitutions. However, the 2,2-difluorodioxole core remains indispensable .
- Triazole Bioisosteres : Triazole derivatives of the 2,2-difluorodioxole scaffold (e.g., compound20) show reduced activity (48% efficacy vs. 54% for amide26), underscoring the irreplaceable role of the original amide linkage in CFTR correction .
Data Table: Key Analogs and Their Properties
Biological Activity
2,2-Difluoro-4-methoxybenzo[d][1,3]dioxole is a synthetic compound that belongs to the class of benzodioxole derivatives. These compounds have garnered attention due to their diverse biological activities, including anticancer, anti-inflammatory, and antioxidant properties. This article explores the biological activity of this compound based on recent research findings.
Chemical Structure and Properties
The compound this compound features a benzodioxole core with two fluorine atoms and a methoxy group attached. This unique structure contributes to its biological activity.
Anticancer Activity
Research indicates that benzodioxole derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds similar to this compound can inhibit cell proliferation in various cancer cell lines. A notable study evaluated the effects of synthesized benzodioxole derivatives on Hep3B liver cancer cells:
- Compound 2a demonstrated a potent inhibitory effect on cell cycle progression at the G2-M phase, significantly reducing the fraction of cells in this phase compared to controls (P<0.04) .
- The IC50 values for related compounds ranged from 3.94 to 9.12 mM against HeLa, Caco-2, and Hep3B cell lines .
Table 1: Anticancer Activity of Benzodioxole Derivatives
| Compound | Cell Line | IC50 (mM) | Mechanism of Action |
|---|---|---|---|
| 2a | Hep3B | 3.94 | G2-M phase arrest |
| 2b | HeLa | 9.12 | Weak cytotoxicity |
| DOX | Hep3B | 0.04 | Doxorubicin control |
Antioxidant Activity
The antioxidant potential of benzodioxole derivatives has also been investigated. The DPPH radical-scavenging assay was employed to assess the antioxidant activity:
- Compounds showed varying degrees of antioxidant activity with IC50 values indicating moderate efficacy compared to standard antioxidants like Trolox .
- Specifically, compounds derived from benzodioxole structures exhibited significant interactions with DPPH radicals.
Table 2: Antioxidant Activity of Selected Compounds
| Compound | IC50 (µM) | Comparison Standard |
|---|---|---|
| 7a | 39.85 | Trolox |
| 7b | 79.95 | Trolox |
Case Studies
A case study focused on the synthesis and evaluation of various benzodioxole derivatives highlighted the therapeutic potential of these compounds:
- Synthesis Methodology : The derivatives were synthesized through reactions involving chlorosulfonyl isocyanate and various substituted furo compounds.
- Biological Evaluation : The synthesized compounds were tested against multiple cancer cell lines (A-549, MCF7, HCT-116), revealing promising antiproliferative activities with IC50 values comparable to established chemotherapeutics like doxorubicin .
Q & A
Q. What are the optimized synthetic routes for 2,2-difluoro-4-methoxybenzo[d][1,3]dioxole, and how do reaction conditions influence yield?
The synthesis typically involves chloromethylation of a benzo[d][1,3]dioxole precursor. A common method reacts benzo[d][1,3]dioxole with formaldehyde and hydrochloric acid under Lewis acid catalysis (e.g., ZnCl₂) to introduce functional groups. For fluorinated derivatives, electrophilic fluorination or halogen exchange reactions (e.g., using HF or KF) are employed. Key parameters include solvent polarity (DMF/DMSO preferred), temperature (60–100°C), and catalyst loading, which can achieve yields >75% .
Q. How can spectroscopic techniques (NMR, XRD) be used to characterize the structure of this compound?
- ¹⁹F NMR : Distinct signals for geminal difluoro groups appear at δ −110 to −120 ppm, confirming substitution patterns.
- X-ray crystallography : Reveals bond angles (e.g., C-O-C ~105°) and planarity of the dioxole ring, critical for assessing electronic effects.
- ¹H NMR : Methoxy (-OCH₃) protons resonate at δ 3.8–4.0 ppm, while aromatic protons show coupling patterns dependent on substituent positions .
Advanced Research Questions
Q. What strategies enable regioselective functionalization of this compound for complex derivative synthesis?
- Pd-catalyzed direct arylation : Use 5-bromo-2,2-difluorobenzo[d][1,3]dioxole with heteroarenes (e.g., thiazoles) under Pd(OAc)₂/KOAc catalysis (1 mol%, 120°C, DMF). This avoids decomposition of the dioxole moiety and achieves >80% yields .
- Nucleophilic substitution : Replace chloromethyl groups with amines or thiols in polar solvents (e.g., DMSO, 80°C), monitored by TLC .
Q. How do electronic effects of fluorine and methoxy groups influence reactivity in cross-coupling reactions?
The electron-withdrawing nature of fluorine increases electrophilicity at adjacent carbons, enhancing Suzuki-Miyaura coupling efficiency. The methoxy group donates electron density via resonance, stabilizing intermediates. DFT studies suggest these effects lower activation barriers by 10–15 kcal/mol compared to non-fluorinated analogs .
Q. What methodologies are used to evaluate the biological activity of this compound derivatives?
- Cytotoxicity assays : Test against cancer cell lines (HepG2, HCT116) using MTT assays (IC₅₀ values typically <10 µM for active derivatives).
- Structure-activity relationship (SAR) : Modify substituents (e.g., replacing methoxy with nitro groups) and correlate with activity trends. Derivatives with electron-deficient aromatic systems show enhanced DNA intercalation .
Data Analysis and Contradictions
Q. How can researchers resolve discrepancies in reported biological activity data for fluorinated benzo[d][1,3]dioxoles?
- Control experiments : Verify purity via HPLC (>95%) to exclude confounding impurities.
- Assay standardization : Use consistent cell lines and incubation times (e.g., 48h vs. 72h impacts IC₅₀).
- Meta-analysis : Compare datasets from PubChem (e.g., CID 2736891) and peer-reviewed journals, noting solvent effects (DMSO vs. aqueous buffers) .
Q. Why do some synthetic routes for this compound derivatives result in low yields, and how can this be mitigated?
Common issues include competing side reactions (e.g., over-oxidation of methoxy groups) or steric hindrance from bulky substituents. Mitigation strategies:
- Use protecting groups (e.g., tert-butyl carbamates) during functionalization .
- Optimize stoichiometry (e.g., 1.2 eq. nucleophile to prevent dimerization) .
Tables of Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
